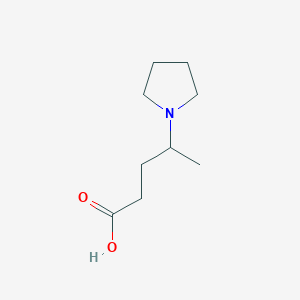
4-吡咯烷-1-基-戊酸
描述
4-Pyrrolidin-1-yl-pentanoic acid is a biochemical used for proteomics research . It has a molecular formula of C9H17NO2 and a molecular weight of 171.24 .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. It is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases three-dimensional coverage .Chemical Reactions Analysis
While specific chemical reactions involving 4-Pyrrolidin-1-yl-pentanoic acid are not detailed in the literature, pyrrolidine derivatives have been synthesized via various reactions . For instance, the Petasis reaction has been used to synthesize certain pyrrolidine compounds .科学研究应用
Drug Discovery and Medicinal Chemistry
4-Pyrrolidin-1-yl-pentanoic acid: is a versatile scaffold in drug discovery due to the pyrrolidine ring’s ability to enhance pharmacophore exploration. Its sp3-hybridization contributes to stereochemistry and increases three-dimensional coverage, which is crucial for binding to enantioselective proteins . This compound can be used to design new drugs with varied biological profiles, particularly by exploiting the stereogenicity of carbons in the pyrrolidine ring.
Synthesis of Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine derivative has been utilized in synthesizing SARMs . By optimizing the structure of previously reported pyrrolidine derivatives, researchers have developed compounds like 4-(pyrrolidin-1-yl)benzonitrile derivatives that act as SARMs, highlighting the compound’s role in modifying the pharmacokinetic profile .
Proteomics Research
As a biochemical, 4-Pyrrolidin-1-yl-pentanoic acid is used in proteomics research. Its molecular structure allows for the study of protein interactions and functions, which is essential for understanding cellular processes and identifying potential therapeutic targets .
Bioactive Compound Synthesis
The compound serves as a building block for bioactive molecules with target selectivity. The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones , are reported in literature for their role in the synthesis of compounds treating human diseases .
Structure-Activity Relationship (SAR) Studies
4-Pyrrolidin-1-yl-pentanoic acid: is significant in SAR studies. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to varied biological profiles of drug candidates, which is pivotal for drug design and development .
Enhancing Pharmacokinetic Properties
The compound is instrumental in modifying pharmacokinetic properties of drugs. Its incorporation into drug molecules can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for successful drug development .
Enantioselective Synthesis
Due to the stereogenic nature of the pyrrolidine ring, 4-Pyrrolidin-1-yl-pentanoic acid is used in enantioselective synthesis, which is vital for creating compounds with specific stereochemistry required for selective biological activity .
Chemical Biology and Targeted Therapy
In chemical biology, this compound is used to develop targeted therapies. By attaching to specific proteins or enzymes, it can be used to modulate biological pathways, offering a targeted approach to treat diseases .
未来方向
作用机制
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Action Environment
The structure of the pyrrolidine ring allows for a greater chance of generating structural diversity, which could potentially influence its action in different environments .
属性
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUMCJLQKMUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)







